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molecular formula C9H11ClN2O2 B8796403 2-chloro-N-methoxy-N,6-dimethylpyridine-3-carboxamide

2-chloro-N-methoxy-N,6-dimethylpyridine-3-carboxamide

Cat. No. B8796403
M. Wt: 214.65 g/mol
InChI Key: WNJDFRRDHMIHNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08163906B2

Procedure details

A solution of methyl magnesium chloride (3 M in THF, 10 mL) was slowly added at 0° C. to a solution of 2-chloro-N-methoxy-6,N-dimethyl-nicotinamide (2.4 g) in THF (100 mL). The reaction mixture was stirred at 0° C. for 1 h, then quenched with water. The resulting mixture was extracted with EtOAc, the combined organics dried over anhydrous Na2SO4, filtered and evaporated under reduced pressure. The crude residue was purified by flash chromatography (EtOAc/hexane, gradient from 0 to 25% in 25 minutes) to give 1-(2-chloro-6-methylpyridin-3-yl)-ethanone (0.85 g) as a brown oil.
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
2.4 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][Mg]Cl.[Cl:4][C:5]1[N:16]=[C:15]([CH3:17])[CH:14]=[CH:13][C:6]=1[C:7](N(OC)C)=[O:8]>C1COCC1>[Cl:4][C:5]1[C:6]([C:7](=[O:8])[CH3:1])=[CH:13][CH:14]=[C:15]([CH3:17])[N:16]=1

Inputs

Step One
Name
Quantity
10 mL
Type
reactant
Smiles
C[Mg]Cl
Name
Quantity
2.4 g
Type
reactant
Smiles
ClC1=C(C(=O)N(C)OC)C=CC(=N1)C
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 0° C. for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
quenched with water
EXTRACTION
Type
EXTRACTION
Details
The resulting mixture was extracted with EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organics dried over anhydrous Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The crude residue was purified by flash chromatography (EtOAc/hexane, gradient from 0 to 25% in 25 minutes)
Duration
25 min

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC1=NC(=CC=C1C(C)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.85 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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